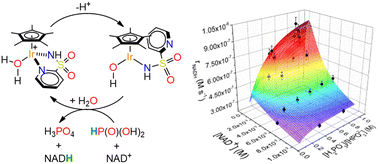Elucidating the intimate mechanism of NAD+ hydrogenation with phosphonic acid catalysed by Cp*Ir(pyridine-2-sulfonamidate) complexes†
Catalysis Science & Technology Pub Date: 2023-10-30 DOI: 10.1039/D3CY01048A
Abstract
The reaction mechanism of nicotine amide dinucleotide hydrogenation (NAD+ to NADH) catalysed by Cp*Ir(pyridine-2-sulfonamidate) complexes in the presence of phosphonic acid has been elucidated. Multivariate kinetic experiments and NMR spectroscopy revealed that the enhanced performance of this class of catalysts arises from the hemilability of the pyridine ligand, which is displaced during P–H bond activation and facilitates the generation of the metal-hydride intermediate. Experimental results are backed by DFT calculations showcasing the importance of hydrogen bonding interactions in the activation of phosphite anions. Direct comparison between the prototypical unsubstituted catalyst and the 6-aminopyridine-2-sulfonamidate derivative allowed tracing of the molecular origin of the superior performance of the latter, paving the way for the intelligent design of better performing catalysts for NADH regeneration.


Recommended Literature
- [1] Novel α-functionally substituted amino acids: diphenylphosphinoglycines†‡
- [2] Determination of theaflavins in tea solution using the flavognost complexation method
- [3] Novel approach for mono-segmented flow micro-titration with sequential injection using a lab-on-valve system: a model study for the assay of acidity in fruit juices
- [4] The impact of vinylene bridges and side chain alkyl groups on the solid state structures of tricyanovinyl-substituted thiophenes†
- [5] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†
- [6] Independent tuning of multiple biomaterial properties using protein engineering†
- [7] Supported lipid bilayers with encapsulated quantum dots (QDs) via liposome fusion: effect of QD size on bilayer formation and structure†
- [8] Electrochemical CO2 sequestration in ionic liquids; a perspective
- [9] Figure of merit ZT of a thermoelectric device defined from materials properties†
- [10] High-pressure stabilization of argon fluorides†‡

Journal Name:Catalysis Science & Technology
Research Products
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 11016-71-0
-
CAS no.: 1517-51-7









